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Compound of Interest

Compound Name: 4-Bromo-2-fluorobiphenyl

Cat. No.: B126189 Get Quote

To our valued researchers, scientists, and drug development professionals: Please be advised

that, following a comprehensive search of publicly available scientific databases, including the

Cambridge Crystallographic Data Centre (CCDC), no experimentally determined crystal

structure for 4-Bromo-2-fluorobiphenyl has been deposited or published to date.

This guide, therefore, provides a detailed overview of the methodologies that would be

employed to determine the crystal structure of 4-Bromo-2-fluorobiphenyl, along with a

summary of its known properties. The experimental protocols and structural analyses

presented herein are based on established crystallographic techniques and data from

structurally similar compounds.

Compound Overview
4-Bromo-2-fluorobiphenyl is a halogenated aromatic compound that serves as a key

intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its

chemical structure consists of a biphenyl core with a bromine atom at the 4-position and a

fluorine atom at the 2-position of one of the phenyl rings.

Physicochemical Properties
A summary of the known physical and chemical properties of 4-Bromo-2-fluorobiphenyl is
presented in Table 1.
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Property Value

Molecular Formula C₁₂H₈BrF

Molecular Weight 251.09 g/mol

Appearance
Off-white to pale yellow crystalline powder or

chunks[1]

Melting Point 39-41 °C

Boiling Point 298.8 °C

CAS Number 41604-19-7

Experimental Determination of Crystal Structure
The determination of the crystal structure of 4-Bromo-2-fluorobiphenyl would follow a

standardized workflow, as outlined below.

Synthesis and Crystallization
The first step is to synthesize and purify the compound, followed by the growth of single

crystals suitable for X-ray diffraction.

Synthesis: A common synthetic route to 4-Bromo-2-fluorobiphenyl is the Suzuki coupling

reaction between a suitable boronic acid and a halogenated benzene derivative.[2] Another

established method involves the diazotization of 2-fluoro-4-bromoaniline followed by a coupling

reaction with benzene.[3]

Purification: The crude product is typically purified by recrystallization or column

chromatography to achieve high purity, which is essential for growing high-quality crystals.

Crystallization: Single crystals can be grown using various techniques, such as slow

evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of

solvents and solvent mixtures would be screened to find the optimal conditions for crystal

growth.

X-Ray Diffraction Data Collection
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A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would

be collected.

Methodology:

A single crystal of appropriate size and quality is selected and mounted on a goniometer

head.

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal

motion and radiation damage.

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα

radiation), is used to irradiate the crystal.

The crystal is rotated, and a series of diffraction images are collected by a detector.

The collected data are processed to determine the unit cell parameters, space group, and

the intensities of the Bragg reflections.

Structure Solution and Refinement
The collected diffraction data are then used to solve and refine the crystal structure.

Methodology:

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined

using direct methods or Patterson methods.

Structure Refinement: The atomic coordinates and displacement parameters are refined

against the experimental diffraction data using least-squares methods. This process

minimizes the difference between the observed and calculated structure factors.

Validation: The final refined structure is validated using various crystallographic checks to

ensure its quality and accuracy.

Visualizations
Experimental Workflow
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The following diagram illustrates the general workflow for determining the crystal structure of a

small molecule like 4-Bromo-2-fluorobiphenyl.
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Click to download full resolution via product page

Caption: Experimental workflow for crystal structure determination.

Predicted Molecular Structure and Intermolecular
Interactions
While the precise crystal packing is unknown, the molecular structure and potential

intermolecular interactions of 4-Bromo-2-fluorobiphenyl can be predicted based on its

constituent atoms and the structures of similar halogenated biphenyls.
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Caption: Predicted intermolecular interactions of 4-Bromo-2-fluorobiphenyl.

Predicted Interactions:
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Halogen Bonding: The electron-deficient region on the bromine atom (σ-hole) could interact

with the electron-rich fluorine atom of a neighboring molecule.

π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions,

contributing to the stability of the crystal lattice.

Van der Waals Forces: General van der Waals forces will also play a significant role in the

overall crystal packing.

Conclusion
While the definitive crystal structure of 4-Bromo-2-fluorobiphenyl remains to be determined,

this guide provides a comprehensive framework for its experimental investigation. The

synthesis and characterization of this compound, followed by single-crystal X-ray diffraction,

would provide invaluable insights into its three-dimensional structure, molecular conformation,

and intermolecular interactions. Such information is crucial for understanding its chemical

behavior and for its application in the rational design of new materials and pharmaceuticals.

Researchers are encouraged to pursue the experimental determination of this crystal structure

to fill this gap in the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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